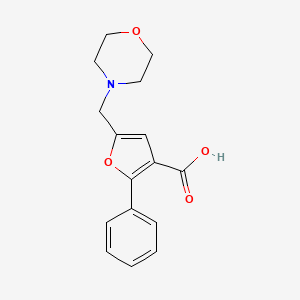

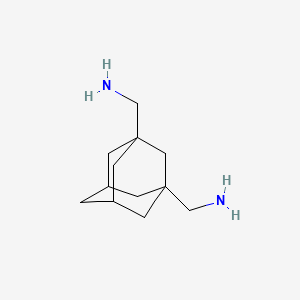

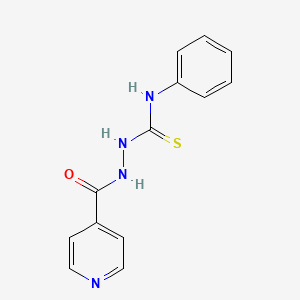

![molecular formula C12H15N5O2 B1297421 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid CAS No. 17740-28-2](/img/structure/B1297421.png)

3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid” is a unique chemical compound with potential applications in various fields of research and industry. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular formula of the compound is C12H15N5O2 . The compound has a molecular weight of 261.28 g/mol.Scientific Research Applications

Hydrogen-Bonded Polyphilic Block Mesogens

Research by Kohlmeier and Janietz (2006) explored 2,4-diamino-6-phenyl-1,3,5-triazines with alkoxy chains, investigating their interactions with partially fluorinated benzoic acids. They found that these compounds form hydrogen-bonded dimeric supermolecules that organize into infinite ribbons, leading to the formation of columnar phases on a two-dimensional hexagonal lattice. This study highlights the potential of triazine derivatives in designing new mesomorphic materials with tailored properties (Kohlmeier & Janietz, 2006).

Mesomorphic Hydrogen-Bonded Complexes

Further investigation into mesomorphic properties by Kohlmeier and Janietz (2010) revealed that equimolar mixtures of triazines with aromatic acids form discrete hydrogen-bonded heterodimers. These dimers exhibit mesophases only when at least three terminal fluoroalkyl chains are attached, showcasing the influence of structural modifications on the mesomorphic behavior of these complexes (Kohlmeier & Janietz, 2010).

Antibacterial Agents

Srinivasan et al. (2015) explored 1,3,5-triazine-2,4-diamine derivatives as potential inhibitors of Escherichia coli dihydrofolate reductase, an enzyme crucial for bacterial growth. They identified compounds that bind to the enzyme with high affinity, suggesting the potential of triazine derivatives as novel scaffolds for antibacterial agents (Srinivasan, Tonddast-Navaei, & Skolnick, 2015).

Synthesis and Characterization of Dendrimeric Complexes

Uysal and Koç (2010) synthesized dendrimeric melamine-cored complexes capped with triazine and studied their magnetic behaviors. This research contributes to the understanding of the synthesis and properties of dendrimeric compounds involving triazine moieties, with potential applications in materials science and catalysis (Uysal & Koç, 2010).

Conversion of Carboxy Groups to Triazine Groups

Oudir et al. (2006) developed a method for converting carboxy groups into 4,6-dimethoxy-1,3,5-triazines, applied to N-benzylpyroglutamic acids. This research provides insights into functional group transformations involving triazine, which could be useful in synthesizing compounds with specific properties for scientific research (Oudir, Rigo, Hénichart, & Gautret, 2006).

properties

IUPAC Name |

3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-12(2)16-10(13)15-11(14)17(12)8-5-3-4-7(6-8)9(18)19/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMOOOOPHVOJPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=CC(=C2)C(=O)O)N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

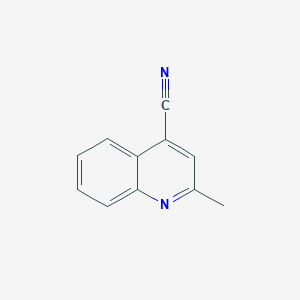

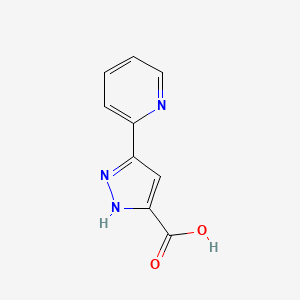

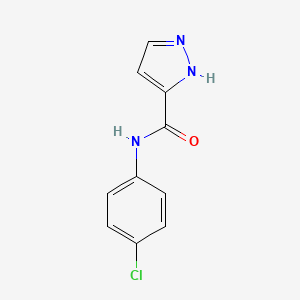

![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)

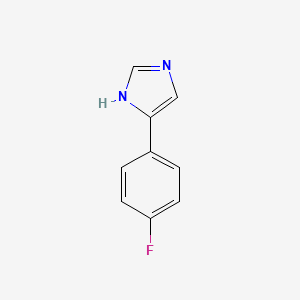

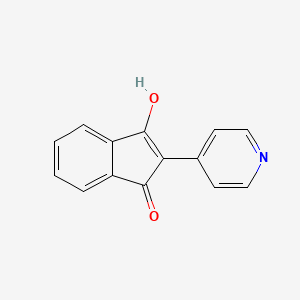

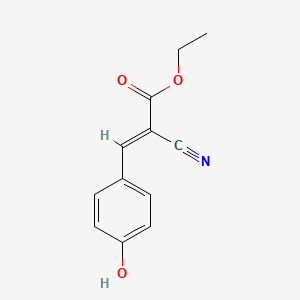

![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)